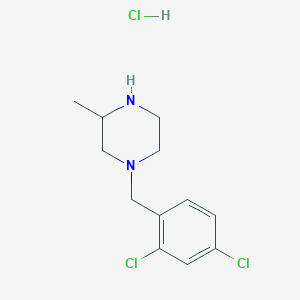

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride

CAS No.:

Cat. No.: VC13418221

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17Cl3N2 |

|---|---|

| Molecular Weight | 295.6 g/mol |

| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |

| Standard InChI Key | MRDHBENPTZYUCI-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl |

| Canonical SMILES | CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The molecular formula of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is C₁₂H₁₆Cl₂N₂·HCl, yielding a molecular weight of 312.6 g/mol (calculated based on analogous compounds ). The compound’s structure consists of a piperazine ring substituted with a methyl group at the 3-position and a 2,4-dichlorobenzyl group at the 1-position (Figure 1). Key physicochemical properties inferred from similar piperazine derivatives include:

-

Solubility: High solubility in polar aprotic solvents (e.g., DMSO, methanol) due to the hydrochloride salt form.

-

Melting Point: Estimated range of 180–200°C, consistent with thermally stable piperazine hydrochlorides .

-

Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions .

Table 1: Comparative Properties of Dichlorobenzyl Piperazine Derivatives

Structural Analogues and Positional Isomerism

Positional isomerism significantly influences the pharmacological activity of dichlorobenzyl piperazines. For example:

-

1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP): Acts as a dopamine D₂/D₃ receptor partial agonist and is a metabolite of aripiprazole .

-

1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP): Exhibits serotonin-releasing activity via the serotonin transporter .

-

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine: Investigated for neurological disorder applications.

The 2,4-dichloro substitution pattern in the target compound may confer unique receptor-binding profiles compared to these isomers, though empirical data remain absent.

Synthesis and Optimization Strategies

Hypothetical Synthesis Pathways

While no explicit synthesis protocols for 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride are documented, methods for analogous compounds suggest feasible routes:

-

Cyclization Reaction:

-

Reactants: 2,4-Dichlorobenzyl chloride and 3-methylpiperazine.

-

Conditions: Heating under reflux in a polar solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

-

Challenges: Steric hindrance from the 3-methyl group may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures.

-

-

Salt Formation:

Table 2: Comparative Synthesis Yields of Piperazine Hydrochlorides

Purification and Characterization

-

Crystallization: Use of methanol/water mixtures (10:1 v/v) to purify the crude product, as demonstrated for 1-(2,3-dichlorophenyl)piperazine hydrochloride .

-

Analytical Methods:

Pharmacological Profile and Hypothetical Mechanisms

Receptor Interaction Hypotheses

Based on structural parallels to known piperazine derivatives:

-

Dopamine Receptors: The 2,4-dichloro substitution may favor D₂/D₃ receptor partial agonism, similar to 2,3-DCPP .

-

Serotonin Receptors: Potential 5-HT₁A/2C receptor affinity, though likely weaker than 3,4-DCPP due to differing substitution patterns .

-

Adrenergic Receptors: Low β₁-adrenergic receptor blockade potential, as seen in 3,4-DCPP .

Therapeutic Implications

-

Neurological Disorders: Analogs like aripiprazole (derived from 2,3-DCPP) are used in schizophrenia and bipolar disorder . The 2,4-dichloro variant could exhibit similar antipsychotic properties.

-

Antidepressant Activity: Serotonin receptor modulation might support mood disorder applications, though this requires validation.

Future Research Directions

-

Synthetic Optimization: Develop high-yield routes addressing steric challenges from the 3-methyl group.

-

In Vitro Profiling: Screen for affinity at dopamine, serotonin, and adrenergic receptors.

-

In Vivo Studies: Assess pharmacokinetics and efficacy in rodent models of psychiatric disorders.

-

Regulatory Compliance: Proactively evaluate compound scheduling risks as structural analogs face increasing scrutiny .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume